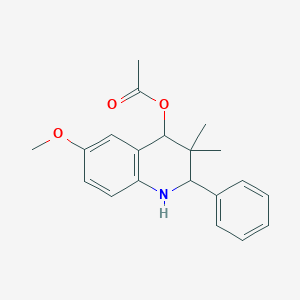
N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea, also known as MP-PU, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. MP-PU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 308.44 g/mol.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary areas of interest is its use as a ligand in coordination chemistry. N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been shown to form stable complexes with transition metal ions such as copper, nickel, and cobalt, which can be used in catalysis, sensing, and other applications.
Another area of interest is the use of N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea as a potential drug candidate. N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been shown to exhibit activity against a range of biological targets, including voltage-gated sodium channels, which are involved in the transmission of nerve impulses. N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has also been shown to exhibit activity against cancer cells, making it a potential candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea is not fully understood, but it is believed to involve the inhibition of ion channels and enzymes involved in cellular signaling pathways. N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been shown to block voltage-gated sodium channels, which are involved in the transmission of nerve impulses, and to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea has also been shown to exhibit neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea is its ease of synthesis, which makes it a useful compound for laboratory experiments. N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for research on N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea. One area of interest is the development of N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea-based metal complexes for use in catalysis and sensing applications. Another area of interest is the further investigation of N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea's potential as a drug candidate, particularly for the treatment of cancer. Finally, there is potential for further research into the mechanism of action of N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea and its effects on cellular signaling pathways.
Métodos De Síntesis
The synthesis of N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea involves the reaction of 4-methylphenyl isocyanate with 1-propylpiperidine in the presence of a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified using recrystallization techniques. The yield of N-(4-methylphenyl)-N'-(1-propyl-4-piperidinyl)urea is typically around 50-60%, and the purity can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-(1-propylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-3-10-19-11-8-15(9-12-19)18-16(20)17-14-6-4-13(2)5-7-14/h4-7,15H,3,8-12H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOWYYLNOMWKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[acetyl(phenyl)amino]vinyl}-1,3-diethyl-5-methoxy-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5461001.png)
![8-chloro-2-{[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]methyl}-4(1H)-quinolinone](/img/structure/B5461008.png)
![5-[4-(4-morpholinyl)benzylidene]-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5461015.png)
![3-[(dimethylamino)methyl]-1-{2-[(4-methylphenoxy)methyl]-3-furoyl}-3-pyrrolidinol](/img/structure/B5461021.png)

![6-[(diethylamino)methyl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5461044.png)
![1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole](/img/structure/B5461049.png)
![2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B5461051.png)
![6-{2-[2-(benzyloxy)-4-(diethylamino)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5461052.png)
![4-benzyl-3-ethyl-1-{[2-(methylamino)pyridin-3-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5461055.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(4-methyl-2-pyridinyl)prolinamide](/img/structure/B5461073.png)